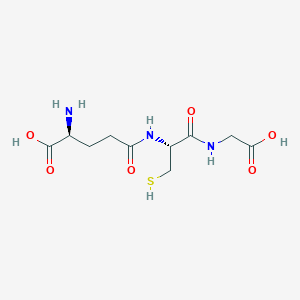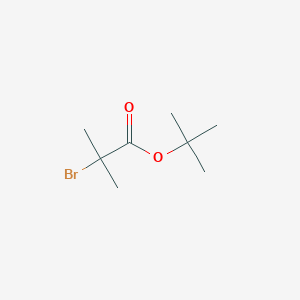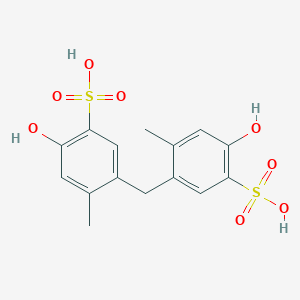
5-Hydroxytoluene-2,4-disulphonic acid
Description
5-Hydroxytoluene-2,4-disulphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O7S2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methylbenzene-1,3-disulfonic acid, is primarily a significant NS2B/NS3 protease inhibitor . The NS2B/NS3 protease plays a crucial role in the life cycle of certain viruses, including the Dengue virus (DENV2), by facilitating viral replication .
Mode of Action
This compound interacts with its target, the NS2B/NS3 protease, by acting as a competitive inhibitor . It binds to the active site of the protease, preventing the substrate from interacting with the enzyme and thus inhibiting its function . This interaction only marginally impacts the protease’s stability .
Biochemical Pathways
The inhibition of the NS2B/NS3 protease disrupts the replication of the DENV2 virus in cells . By preventing the protease from functioning, the compound interferes with the viral life cycle and inhibits the production of new virus particles .
Pharmacokinetics
Its effectiveness in inhibiting the denv2 virus in bhk-21 cells suggests that it can be absorbed and distributed to the site of action .
Result of Action
The primary result of the action of this compound is the effective inhibition of DENV2 virus replication in BHK-21 cells . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus .
Biochemical Analysis
Biochemical Properties
5-Hydroxytoluene-2,4-disulphonic acid has been found to interact with the NS2B/NS3 protease, acting as a competitive inhibitor . This interaction affects the stability of the protease, albeit slightly .
Cellular Effects
In cellular studies, this compound has been shown to effectively inhibit the replication of DENV2 virus in BHK-21 cells . This suggests that the compound may have significant effects on cellular processes, particularly those related to viral replication.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a competitive inhibitor of the NS2B/NS3 protease . By binding to this enzyme, the compound prevents it from carrying out its normal function, thereby inhibiting the replication of the DENV2 virus .
Properties
IUPAC Name |
4-hydroxy-6-methylbenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O7S2/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOGQDATFKUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165806 | |
| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15509-33-8 | |
| Record name | 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15509-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxytoluene-2,4-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)




![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)





